N-cyclooctyl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide
Overview
Description
N-cyclooctyl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide is a compound belonging to the class of 1,2,4-oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. These compounds have gained significant attention due to their unique bioisosteric properties and a wide spectrum of biological activities . The presence of the 3,4-dimethoxyphenyl group further enhances its potential for various applications in medicinal chemistry and drug discovery .
Preparation Methods
The synthesis of N-cyclooctyl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide typically involves the cyclization of amidoxime and carboxylic acid derivatives or the 1,3-dipolar cycloaddition of nitrile and nitrile oxide . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using microwave irradiation (MWI) to accelerate the process .
Chemical Reactions Analysis
N-cyclooctyl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the oxadiazole ring, using reagents like halides or amines.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can lead to alcohols or amines .
Scientific Research Applications
N-cyclooctyl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-cyclooctyl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
N-cyclooctyl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide can be compared with other 1,2,4-oxadiazole derivatives, such as:
N-cyclohexyl-3-aryl-1,2,4-oxadiazole-5-amines: These compounds have shown significant antitumor activity.
3,4-diphenyl-7-(hetero)arylimidazo[2,1-c][1,2,4]triazin-6-amines: These derivatives exhibit cytotoxic activity against various cancer cell lines.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development .
Properties
IUPAC Name |
N-cyclooctyl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-24-15-11-10-13(12-16(15)25-2)17-21-19(26-22-17)18(23)20-14-8-6-4-3-5-7-9-14/h10-12,14H,3-9H2,1-2H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUPGYWFNHOPQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C(=O)NC3CCCCCCC3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.